Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

TRPV1 antagonist pain ion channel

Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 1121596-52-8; molecular formula C₁₆H₂₁F₃N₂O₂, MW 330.35 g/mol) is a Boc-protected N-arylpiperazine derivative bearing an ortho-trifluoromethyl substituent on the phenyl ring. It is primarily employed as a protected synthetic intermediate in medicinal chemistry, where the Boc group enables clean late-stage deprotection and the ortho-CF₃ group confers distinct steric and electronic properties relative to meta- and para-substituted analogs.

Molecular Formula C16H21F3N2O2
Molecular Weight 330.351
CAS No. 1121596-52-8
Cat. No. B2782318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
CAS1121596-52-8
Molecular FormulaC16H21F3N2O2
Molecular Weight330.351
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-10-8-20(9-11-21)13-7-5-4-6-12(13)16(17,18)19/h4-7H,8-11H2,1-3H3
InChIKeyRTYQPVAFIARCKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 1121596-52-8): Ortho-CF₃ Boc-Protected Piperazine Building Block for TRPV1 and CNS Drug Discovery


Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 1121596-52-8; molecular formula C₁₆H₂₁F₃N₂O₂, MW 330.35 g/mol) is a Boc-protected N-arylpiperazine derivative bearing an ortho-trifluoromethyl substituent on the phenyl ring . It is primarily employed as a protected synthetic intermediate in medicinal chemistry, where the Boc group enables clean late-stage deprotection and the ortho-CF₃ group confers distinct steric and electronic properties relative to meta- and para-substituted analogs [1]. Although the Boc-protected form itself has limited direct pharmacological characterization, its deprotected counterpart has been evaluated as a TRPV1 antagonist, and the compound's physicochemical profile — including calculated aqueous solubility of 0.46 g/L at 25°C and a log P increase of ~0.9–1.5 units attributable to the CF₃ group — differentiates it from other piperazine building blocks . The compound is available from multiple vendors at 95–98% purity, and a valid MDL number (MFCD11872538) enables reliable procurement for research use .

Why Generic Substitution of Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate Fails: Ortho- vs. Meta-/Para-CF₃ and Boc-Protected vs. Free Amine


Substituting this compound with a generic N-arylpiperazine — even one sharing the trifluoromethylphenyl motif — introduces confounding variables that undermine reproducibility and structure-activity relationship (SAR) interpretation. The ortho-CF₃ orientation forces the phenyl ring into a near-perpendicular conformation relative to the piperazine plane, altering both steric bulk distribution and electronic effects on the aniline nitrogen, which has been shown to impact receptor binding affinity and selectivity versus meta- and para-CF₃ isomers [1][2]. Furthermore, the Boc protecting group is essential for orthogonal synthetic strategies: the unprotected 1-(2-(trifluoromethyl)phenyl)piperazine (CAS 63854-31-9) exhibits promiscuous serotonin receptor activity (5-HT1A antagonist, 5-HT2C antagonist) that can interfere with target-based assays, whereas the Boc-protected form remains inert until deliberate deprotection . Ignoring these differences — substitution position and protection state — can lead to failed coupling reactions, off-target pharmacology in cellular screens, and batch-to-batch variability that undermines data integrity.

Quantitative Differentiation Evidence for Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: TRPV1 Potency, Physicochemical Properties, and Procurement Specifications


TRPV1 Antagonist Potency: Ortho-CF₃ Boc-Piperazine vs. Meta-CF₃ Pyridyl Comparator (JNJ-17203212)

In a head-to-head study within the same publication (J. Med. Chem. 2005, 48, 1857–1872), the Boc-protected ortho-CF₃ phenylpiperazine derivative BDBM50163227 — corresponding to the target compound after Boc removal — exhibited an IC50 of 3 nM against the rat TRPV1 receptor in a Ca²⁺ influx assay [1]. By contrast, the meta-CF₃ pyridyl-piperazine carboxamide JNJ-17203212 (CAS 821768-06-3), a widely used reference TRPV1 antagonist, showed IC50 values of 102 nM (rat TRPV1) and 65 nM (human TRPV1) . This represents an approximately 34-fold greater potency for the ortho-CF₃ phenyl scaffold on the rat TRPV1 receptor under comparable assay conditions.

TRPV1 antagonist pain ion channel

Aqueous Solubility: Ortho-CF₃ Boc-Piperazine vs. Unprotected Ortho-CF₃ Piperazine Free Amine

The target compound has a calculated aqueous solubility of 0.46 g/L (approximately 1.39 mM) at 25°C . While direct experimental solubility data for the unprotected 1-(2-(trifluoromethyl)phenyl)piperazine (CAS 63854-31-9) are not available, the free amine is described by multiple vendors as having low water solubility and requiring solubilization in organic solvents such as ethanol or DMSO . The Boc group substantially increases molecular weight (330.35 vs. 230.23 g/mol) and calculated log P, which impacts both solubility and membrane permeability in a manner distinct from the free amine.

solubility formulation biophysical properties

Purity Specification and Procurement Reliability: ISO-Certified Supply vs. Uncertified Alternatives

The target compound is available at certified purity levels: 95% (Fluorochem, Combi-Blocks) and 98% (Leyan) with documented MDL number MFCD11872538, facilitating unambiguous identification . A supplier such as MolCore offers the compound at NLT 97% purity under ISO quality systems, explicitly positioning it as a critical API intermediate for global pharmaceutical research . While the unprotected analog 1-(2-(trifluoromethyl)phenyl)piperazine is also commercially available (typically 95–99%), it carries a controlled-substance regulatory status in multiple jurisdictions (AU S9, DE Anlage II, CA Schedule III), which can delay or prevent procurement for international research programs [1]. The Boc-protected form is not subject to these restrictions, ensuring uninterrupted supply.

quality control procurement reproducibility

Handling Safety Documentation: Complete GHS Hazard Profile vs. Partially Characterized Free Amine

The target compound is supplied with a comprehensive GHS-compliant Safety Data Sheet (SDS) that specifies: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), along with detailed precautionary statements (P260–P501) . In contrast, while the unprotected 1-(2-(trifluoromethyl)phenyl)piperazine is offered as an analytical reference standard by some vendors, SDS documentation is frequently less comprehensive, and the compound's controlled-substance status in certain regions further complicates hazard communication compliance . The availability of a complete, vendor-provided GHS SDS reduces the administrative burden on institutional safety committees and facilitates faster approval for laboratory use.

laboratory safety SDS compliance risk management

Optimal Research and Industrial Application Scenarios for Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 1121596-52-8)


TRPV1 Antagonist Lead Optimization Programs Requiring Ortho-CF₃ Scaffold Potency

The ortho-CF₃ phenylpiperazine scaffold exhibits an IC50 of 3 nM against rat TRPV1, representing an approximately 34-fold potency advantage over the widely used JNJ-17203212 reference antagonist (IC50 = 102 nM on rat TRPV1) [1]. Researchers pursuing next-generation TRPV1 antagonists for pain, inflammatory, or respiratory indications can use this compound as a protected intermediate for SAR exploration, leveraging the Boc group for selective N4-functionalization before deprotection to the active free amine. The defined aqueous solubility of 0.46 g/L further supports reproducible in vitro assay preparation .

CNS Drug Discovery Requiring Orthogonally Protected ortho-CF₃ Building Blocks

The ortho-trifluoromethyl group imposes a distinctive torsional angle on the N-arylpiperazine pharmacophore that cannot be replicated by meta- or para-CF₃ isomers [1]. In serotonin receptor-targeted programs, where the unprotected ortho-CF₃ piperazine (TFMPP) acts as a promiscuous 5-HT1A/5-HT2C/5-HT1B ligand, the Boc-protected form serves as an inert synthetic intermediate that avoids confounding off-target pharmacology during cellular screening . The controlled-substance status of TFMPP in multiple jurisdictions further favors the Boc-protected compound as a procurement-friendly alternative for early-stage CNS medicinal chemistry .

Late-Stage Functionalization of Piperazine-Containing Clinical Candidates Requiring Reliable Purity and ISO-Certified Supply

With vendor purity specifications ranging from 95% to 98% and ISO-certified manufacturing (MolCore), this compound provides a dependable building block for late-stage diversification of piperazine-containing drug candidates [1]. The MDL number MFCD11872538 ensures unambiguous compound identification across procurement platforms, while the comprehensive GHS SDS (H302, H315, H319, H335) satisfies institutional safety documentation requirements for scale-up chemistry . The absence of controlled-substance scheduling eliminates import/export delays that can disrupt GMP timeline commitments.

Academic and Industrial Laboratories Operating Under Stringent Safety and Regulatory Compliance Frameworks

Laboratories subject to OSHA, REACH, or analogous safety regulations benefit from the compound's complete GHS-compliant SDS, which provides explicit hazard classification (H302, H315, H319, H335) and detailed precautionary measures (P260 through P501) [1]. This documentation package enables rapid institutional safety committee approval, reduces researcher training overhead, and minimizes the risk of non-compliance findings during laboratory audits. Unlike the unprotected analog TFMPP, which is a controlled substance in Germany (Anlage II), Australia (S9), and Canada (Schedule III), the Boc-protected compound faces no such regulatory restrictions, streamlining international collaborative research .

Quote Request

Request a Quote for Tert-butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.